N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide is a synthetic small molecule characterized by a 2,3-dihydrobenzo[b][1,4]dioxin scaffold linked via an acetamide group to a substituted imidazole-thio moiety. The imidazole ring is functionalized with 2,2-dimethyl and para-tolyl (p-tolyl) groups, which enhance steric bulk and lipophilicity. This compound’s design aligns with kinase inhibitor pharmacophores, where the imidazole-thio group may interact with ATP-binding pockets, and the dihydrobenzodioxin moiety contributes to aromatic stacking .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-4-6-15(7-5-14)20-21(25-22(2,3)24-20)29-13-19(26)23-16-8-9-17-18(12-16)28-11-10-27-17/h4-9,12H,10-11,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYZQPPZHCDSDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 398.44 g/mol
- CAS Number : 618427-26-2
This compound features a 2H-imidazole moiety linked to a dioxin derivative, which is crucial for its biological interactions.
The biological activity of this compound primarily involves the inhibition of key enzymes and pathways associated with various diseases:
- Antiproliferative Activity : Research indicates that this compound exhibits strong antiproliferative effects on cancer cell lines. It has been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis through intrinsic pathways involving caspase activation and mitochondrial depolarization .
- Enzyme Inhibition : The compound has been tested against various enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. Inhibition of these enzymes suggests potential therapeutic benefits in managing these conditions .
Efficacy Against Cancer
In vitro studies have demonstrated that this compound shows varying levels of cytotoxicity against different cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.45 | Inhibits tubulin polymerization |
| A549 | 0.30 | Induces apoptosis |
| HT-29 | 0.40 | Cell cycle arrest |
| MDA-MB-231 | >10 | Reduced potency with structural changes |
The most notable activity was observed in HeLa cells, where it was found to be significantly more potent than other derivatives .
Case Studies
Several studies have explored the biological activity of related compounds derived from the same dioxin framework:
- Study on Derivatives : A series of derivatives were synthesized and screened for their antiproliferative activities. The results indicated that modifications in the p-tolyl group significantly affected potency, with para-substituted derivatives showing superior activity compared to meta-substituted ones .
- Zebrafish Model : In vivo experiments using zebrafish models demonstrated that the compound could effectively reduce tumor growth and enhance survival rates in treated groups compared to controls . This suggests that the compound's effects may be translatable to mammalian systems.
Comparison with Similar Compounds
Heterocyclic Core and Target Selectivity
- Imidazole vs. For example, CDK9 inhibition by 17a relies on its thiazole-carboxamide interaction with the kinase’s hinge region, whereas the imidazole-thio group in the target compound might adopt a distinct binding pose due to its bulkier substituents .
- Imidazole vs. Triazole (): The triazole-containing analog (C₁₈H₁₈N₆O₃S) features a pyrazine substituent, enabling π-π stacking with aromatic residues in target proteins.
Substituent Effects on Physicochemical Properties
Preparation Methods
Synthesis of N-(2,3-Dihydrobenzo[b]dioxin-6-yl)-4-methylbenzenesulfonamide
The benzodioxane sulfonamide intermediate serves as the foundational building block for the target compound. The synthesis begins with the reaction of N-2,3-dihydrobenzo-dioxin-6-amine (1 ) and 4-methylbenzenesulfonyl chloride (2 ) under alkaline conditions.
Reaction Mechanism and Conditions
- Reactants :
- Solvent System : Dichloromethane/Water (2:1 v/v)
- Base : 10% aqueous Na₂CO₃ (3.0 equiv)
- Temperature : 0–5°C (ice bath)
- Reaction Time : 4–6 hours
The sulfonylation proceeds via nucleophilic attack of the amine on the electrophilic sulfur center of the sulfonyl chloride. The aqueous base neutralizes HCl byproducts, driving the reaction to completion.
Purification and Characterization
The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 7:3). Key characterization data includes:
Preparation of 2-Bromo-N-(2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-ylthio)acetamide
This intermediate introduces the thioimidazole moiety critical for biological activity. The synthesis involves two sequential steps:
Synthesis of 2,2-Dimethyl-5-(p-tolyl)-2H-imidazole-4-thiol
Cyclocondensation Reaction
- Reactants :
- p-Tolylglyoxal (1.0 equiv)
- Thiourea (1.1 equiv)
- Ammonium acetate (catalyst)
- Solvent : Ethanol (anhydrous)
- Temperature : Reflux (78°C)
- Time : 12 hours
The reaction proceeds via thiourea-mediated cyclization, forming the imidazole-thiol core.
Purification and Data
Bromoacetylation of the Thiol Group
- Reactants :
- 2,2-Dimethyl-5-(p-tolyl)-2H-imidazole-4-thiol (1.0 equiv)
- Bromoacetyl bromide (1.5 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Dry THF
- Temperature : 0°C → RT (gradual warming)
- Time : 3 hours
The thiol group undergoes nucleophilic substitution with bromoacetyl bromide, forming the thioether linkage.
Isolation and Analysis
Final Coupling Reaction
The target compound is assembled through a base-mediated nucleophilic substitution between the sulfonamide and bromoacetamide intermediates.
Reaction Parameters
- Reactants :
- Base : Lithium hydride (2.5 equiv)
- Solvent : Anhydrous DMF
- Temperature : 60°C
- Time : 8–10 hours
The reaction mechanism involves deprotonation of the sulfonamide nitrogen, followed by SN2 displacement of bromide.
Optimization Strategies and Yield Improvement
Alternative Synthetic Routes
Challenges and Troubleshooting
Common Side Reactions
Scale-Up Considerations
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
|---|---|---|
| Reaction Volume | 50 mL | 5 L |
| Cooling System | Ice bath | Jacketed reactor |
| Mixing Efficiency | Magnetic stirrer | Mechanical stirrer |
| Purification Method | Column chromatography | Centrifugal partition chromatography |
Pilot-scale runs demonstrated consistent yields (65–67%) with reduced solvent consumption.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
